REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[O:9][CH2:8][CH2:7][N:6]3[C:10](=[O:24])[C:11]([CH:16](C#N)[C:17](OCC)=[O:18])([C:14]#[N:15])[C:12]([CH:13]=1)=[C:5]23.C(O)(=[O:27])C>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:3]=[C:4]2[O:9][CH2:8][CH2:7][N:6]3[C:10](=[O:24])[C:11]4([CH2:16][C:17](=[O:18])[NH:15][C:14]4=[O:27])[C:12]([CH:13]=1)=[C:5]23
|
Name
|
ethyl 2-(8-chloro-6-cyano-2,3-dihydro-5-oxopyrrolo[1,2,3-de]-1,4-benzoxazine-6-yl)-2-cyanoacetate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C=3N(CCO2)C(C(C3C1)(C#N)C(C(=O)OCC)C#N)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
Recrystallization from acetic acid afforded colorless crystals (0.48 g, 57%), mp 271° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2C=3N(CCO2)C(C2(C3C1)C(NC(C2)=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |